

Advanced Application Note: 2-Methoxyquinoline-7-carboxylic Acid as a Fluorescent Probe

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Compound of Interest

Compound Name:	2-Methoxyquinoline-7-carboxylic acid
CAS No.:	1374258-40-8
Cat. No.:	B3338882

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Executive Summary

Quinoline scaffolds are privileged structures in the design of small-molecule fluorescent probes due to their tunable photophysical properties, excellent biocompatibility, and large Stokes shifts[1]. **2-Methoxyquinoline-7-carboxylic acid** (CAS: 1374258-40-8)[2] is a highly versatile fluorophore building block. The integration of an electron-donating methoxy group at the C-2 position enhances the Internal Charge Transfer (ICT) state, while the carboxylic acid at the C-7 position provides a robust, orthogonal handle for bioconjugation[3][4]. This application note details the mechanistic rationale, bioconjugation strategies, and self-validating protocols for utilizing this compound in bioimaging and target detection assays.

Mechanistic Insights & Photophysical Rationale

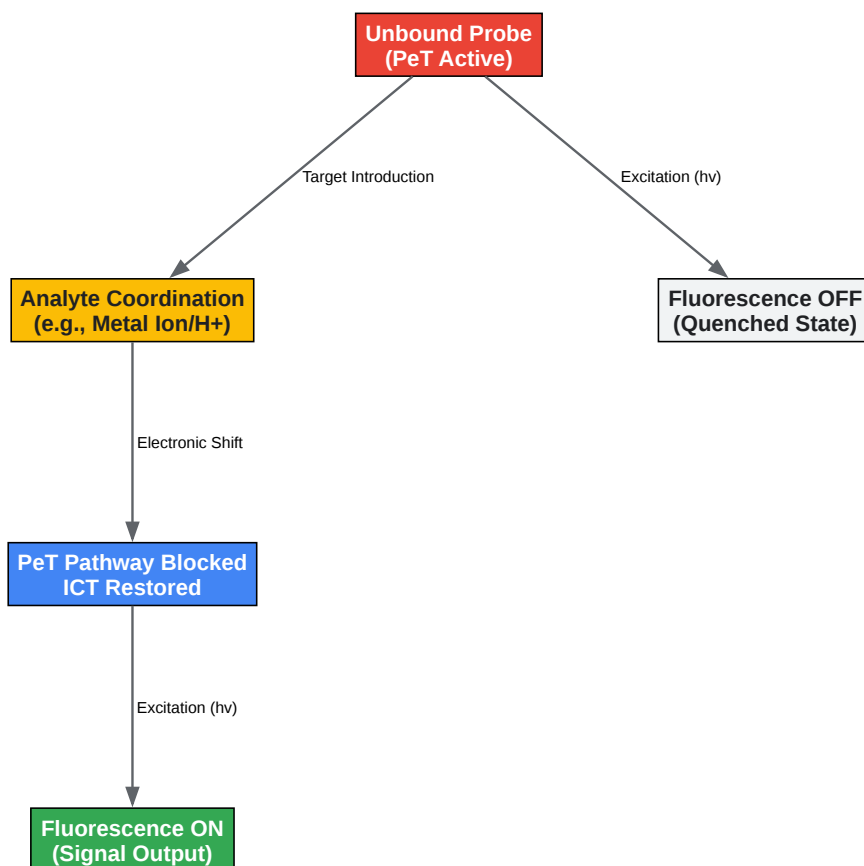
The Role of the Quinoline Core

Fluorescent probes derived from quinoline typically operate via Photoinduced Electron Transfer (PeT) or Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms[1][5]. In its native state, the lone pair of electrons on the quinoline nitrogen can quench the fluorophore's excited state via PeT, rendering the molecule weakly fluorescent.

Structural Advantages of 2-Methoxyquinoline-7-carboxylic acid

- C-2 Methoxy Group: Acts as a strong electron-donating group (EDG). By pushing electron density into the aromatic system, it lowers the oxidation potential of the fluorophore, fine-tuning the energy levels required for PeT and significantly improving the fluorescence quantum yield upon target binding[4].
- C-7 Carboxylic Acid: Serves as a synthetic anchor. Unlike probes that require complex synthetic modifications to attach targeting ligands, the free carboxylate allows for direct amide bond formation with primary amines on proteins, peptides, or synthetic polymers[6].

When the quinoline nitrogen coordinates with a target analyte (such as a metal ion or a proton in acidic microenvironments), the PeT process is blocked. This restores the ICT process, resulting in a dramatic "turn-on" fluorescence response[5][7].



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Logical flow of Photoinduced Electron Transfer (PeT) activation in quinoline probes.

Quantitative Data: Photophysical Parameters

The following table summarizes the typical photophysical parameters expected from methoxyquinoline-based bioconjugates in physiological buffers (pH 7.4)[4][7].

Parameter	Value / Range	Mechanistic Implication
Absorption Maximum (λ_{abs})	340 – 380 nm	Excitable by standard UV/Vis lasers; compatible with two-photon microscopy (TPM) at ~720 nm.
Emission Maximum (λ_{em})	480 – 530 nm	Emits in the green spectrum, avoiding cellular autofluorescence interference.
Stokes Shift	> 100 nm	Large shift minimizes self-quenching and excitation back-scatter.
Quantum Yield (Φ)	0.05 (Off) → 0.65 (On)	High signal-to-noise ratio upon target binding due to PeT suppression.
LOD (Limit of Detection)	Low micromolar to nanomolar	Ensures high sensitivity for trace intracellular analytes.

Experimental Protocols

Protocol A: Bioconjugation via EDC/NHS Activation

To utilize **2-Methoxyquinoline-7-carboxylic acid** as a targeted probe, it must first be conjugated to a recognition element (e.g., an antibody or targeting peptide).

Rationale: Carbodiimide crosslinking requires precise pH control. Activation is performed in a slightly acidic buffer (pH 5.5) to protonate the carboxylic acid and stabilize the O-acylisourea intermediate, while conjugation is performed at pH 7.4–8.0 to ensure the target amines are deprotonated and nucleophilic.

Step-by-Step Methodology:

- Preparation of the Fluorophore Stock: Dissolve **2-Methoxyquinoline-7-carboxylic acid** (10 mM) in anhydrous DMSO. Causality: Anhydrous conditions prevent premature hydrolysis of the active ester.
- Activation: Add 1.5 equivalents of EDC-HCl and 2.0 equivalents of NHS (N-Hydroxysuccinimide) to the fluorophore solution. Stir at room temperature for 30 minutes in the dark.
- Self-Validation Check: Spot the reaction mixture on a TLC plate (Silica gel, EtOAc:Hexane 1:1). The NHS ester will appear as a new, less polar spot under a 365 nm UV lamp. Do not proceed until conversion is >90%.
- Conjugation: Add the activated NHS-ester dropwise to a solution of the target protein (1 mg/mL) dissolved in 0.1 M Sodium Bicarbonate buffer (pH 8.3).
- Incubation: React for 2 hours at room temperature with gentle agitation.
- Purification: Remove unreacted fluorophore using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4).



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Step-by-step bioconjugation workflow utilizing the 7-carboxylic acid moiety.

Protocol B: Live-Cell Imaging Assay

Rationale: Quinoline-based probes are highly lipophilic and readily cross the plasma membrane[1][8]. Washing steps are critical to establish a self-validating system where extracellular background fluorescence is eliminated, ensuring that the observed signal is strictly intracellular.

Step-by-Step Methodology:

- **Cell Seeding:** Seed HeLa or HEK-293 cells in a glass-bottom 35 mm confocal dish at a density of 1×10^5 cells/dish. Incubate overnight at 37°C in 5% CO₂.
- **Probe Incubation:** Replace the culture media with serum-free DMEM containing 5 μM of the conjugated 2-Methoxyquinoline probe. Incubate for 30 minutes. Causality: Serum proteins can non-specifically bind the probe, reducing cellular uptake.
- **Washing:** Aspirate the probe solution and wash the cells three times with ice-cold 1X PBS. Causality: Ice-cold PBS halts endocytosis and removes unbound probe, minimizing background noise.
- **Imaging:** Image immediately using a confocal laser scanning microscope. Excite the sample at 355–405 nm (or ~720 nm for two-photon excitation) and collect emission in the 480–550 nm channel[1][4].

Troubleshooting & Self-Validation

Observation	Potential Cause	Corrective Action / Causality
Low Conjugation Yield	Hydrolysis of NHS ester	Ensure DMSO is strictly anhydrous. Water rapidly hydrolyzes the O-acylisourea intermediate back to the carboxylic acid.
High Background Fluorescence	Incomplete purification	Repeat size-exclusion chromatography. Free fluorophore easily permeates cells and obscures targeted signals.
No "Turn-On" Signal in Cells	Target concentration below LOD	Perform an in vitro titration assay using a spectrofluorometer to validate probe sensitivity before cellular assays.
Probe Precipitation	Poor aqueous solubility	Keep organic solvent (DMSO) concentration at 0.5% - 1% (v/v) during the final cell incubation step to maintain solubility without causing cytotoxicity.

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